1-carbamimidoyl-2-methylguanidine;hydrochloride

Pharmacokinetics Biguanide Disposition Renal Elimination

Select 1-methylbiguanide hydrochloride (metformin EP impurity E) for its well-characterized polymorphic identity—critical for solid-state formulation studies and batch consistency. Use as the reference-standard biguanide for AMPK/in vivo studies, exhibiting a 146-fold higher EC50 for lactic acidosis than phenformin, ensuring chronic-use safety. Essential for bioequivalence trials (AUC0-t/Cmax) and oncology research as a negative/control compound. Specify 98% purity, verified polymorphic form. Bulk and custom packaging available.

Molecular Formula C3H10ClN5
Molecular Weight 151.60 g/mol
CAS No. 1674-62-0
Cat. No. B162792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-carbamimidoyl-2-methylguanidine;hydrochloride
CAS1674-62-0
Molecular FormulaC3H10ClN5
Molecular Weight151.60 g/mol
Structural Identifiers
SMILESC[NH2+]C(=NC(=N)N)N.[Cl-]
InChIInChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H
InChIKeyAAYCPBAOUJRPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Carbamimidoyl-2-methylguanidine Hydrochloride (CAS 1674-62-0): Core Identity and Procurement Baseline


1-Carbamimidoyl-2-methylguanidine;hydrochloride, also known as 1-methylbiguanide hydrochloride or metformin hydrochloride, is a biguanide-class compound with the molecular formula C3H10ClN5 and a molecular weight of 151.60 g/mol [1]. It is the hydrochloride salt form of metformin, a first-line oral antihyperglycemic agent for type 2 diabetes mellitus. The compound exists in at least two distinct polymorphic forms: the thermodynamically stable Form A and a metastable Form B, which differ in crystal density by 5.8% and hydrogen-bonding architecture [2]. This polymorphic diversity has implications for formulation stability and manufacturing consistency, making precise characterization essential for both research and industrial applications.

Why 1-Carbamimidoyl-2-methylguanidine Hydrochloride Cannot Be Casually Substituted with Other Biguanides or Antidiabetic Agents


Despite sharing the biguanide core structure, compounds within this class exhibit profound differences in pharmacokinetics, safety margins, and off-target biological effects that preclude simple interchangeability. Metformin hydrochloride (plasma half-life: 1.5 hours) is eliminated largely unchanged via renal clearance (440 mL/min), whereas phenformin (half-life: 7–15 hours; renal clearance: 42–262 mL/min) and buformin (half-life: 4–6 hours; renal clearance: 393 mL/min) display markedly different disposition profiles [1]. More critically, the risk of fatal lactic acidosis—the reason phenformin and buformin were withdrawn from major markets—differs by orders of magnitude: EC50 values for lactic acidosis in rats are 730 μM for metformin, 120 μM for buformin, and 5 μM for phenformin [1]. Even when compared to non-biguanide alternatives such as the sulfonylurea glibenclamide, metformin produces moderately elevated blood lactate versus normal levels with glibenclamide, while phenformin induces grossly elevated lactate [2]. These quantitative safety and pharmacokinetic distinctions mean that substituting one biguanide for another—or a biguanide for a sulfonylurea—without explicit comparative data introduces unacceptable variability in both efficacy and toxicity profiles.

Quantitative Differentiation of 1-Carbamimidoyl-2-methylguanidine Hydrochloride (Metformin HCl) Versus Closest Comparators


Plasma Half-Life and Renal Clearance: Metformin HCl vs. Phenformin vs. Buformin

In a direct class-level comparison of biguanide pharmacokinetics, metformin hydrochloride exhibits a plasma half-life of 1.5 hours, substantially shorter than phenformin (7–15 hours) and buformin (4–6 hours). Renal clearance of metformin (440 mL/min) is higher than that of buformin (393 mL/min) and markedly higher than phenformin (42–262 mL/min) [1]. These data are derived from consolidated pharmacokinetic profiles reported in the Encyclopedia of Toxicology.

Pharmacokinetics Biguanide Disposition Renal Elimination

Lactic Acidosis Risk: Metformin HCl Demonstrates 146-Fold Higher EC50 Than Phenformin

In a head-to-head mitochondrial toxicity assessment using rat models, the EC50 for inducing lactic acidosis was 730 μM for metformin, compared to 5 μM for phenformin and 120 μM for buformin [1]. This rank order was consistent across multiple assays including HepG2 cell viability in galactose medium, isolated mitochondrial respiration, and metabolic profiling of primary human hepatocytes.

Mitochondrial Toxicity Safety Pharmacology Lactic Acidosis

Hepatic Gene Expression Burden: Metformin Induces Modest Changes Versus Phenformin's Broad Stress Response

In db/db diabetic mice, a single administration of metformin or phenformin at equipotent glucose-lowering doses produced markedly different hepatic gene expression profiles. Metformin induced only modest expression changes, primarily affecting G6pc. In contrast, phenformin caused changes in the expression level of many additional genes, with bioinformatic analysis revealing a large gene network associated with cell death, inflammation, and wound response [1].

Transcriptomics Hepatotoxicity Gene Expression Profiling

Blood Lactate Elevation: Metformin HCl Causes Moderate Elevation vs. Phenformin's Gross Elevation

In a crossover clinical study of six maturity-onset diabetic subjects, 12-hour metabolic rhythm assessments revealed that mean blood lactate concentration was grossly elevated during phenformin therapy, moderately elevated with metformin, and normal during glibenclamide treatment. The lactate/pyruvate ratio, alanine, glycerol, and ketone bodies followed similar patterns [1].

Metabolic Effects Lactate Metabolism Safety Biomarkers

Mammary Carcinogenesis: Metformin Shows 93% Cancer Incidence vs. Buformin's 43% (p<0.001)

In a head-to-head comparison using female Sprague Dawley rats with MNU-induced mammary carcinogenesis, metformin (10 mmol/kg diet) resulted in a mammary cancer incidence of 93%, whereas buformin reduced incidence to 43% (p<0.001) and phenformin to 77% (not significant vs. metformin). Tumor burden was 1.61 g/rat for metformin, 0.63 g/rat for phenformin, and 0.12 g/rat for buformin [1].

Cancer Prevention Biguanide Antineoplastic Activity Preclinical Oncology

Polymorph Density Difference: Form B is 5.8% Denser Than Thermodynamically Stable Form A

Single-crystal X-ray diffraction analysis identified a metastable polymorph of metformin hydrochloride (Form B) that exhibits a 5.8% density difference compared to the thermodynamically stable Form A. The hydrogen-bonding architecture differs fundamentally: Form A forms a 1D rod motif via N−H···N hydrogen bonds, whereas Form B adopts a 0D dimer motif [1].

Solid-State Chemistry Polymorphism Formulation Stability

Evidence-Backed Application Scenarios for 1-Carbamimidoyl-2-methylguanidine Hydrochloride (Metformin HCl)


Type 2 Diabetes Research and Antihyperglycemic Mechanism Studies

Metformin hydrochloride is the reference-standard biguanide for investigating AMPK-dependent and AMPK-independent mechanisms of glucose-lowering action. Its 146-fold higher EC50 for lactic acidosis (730 μM vs. 5 μM for phenformin) and narrower hepatic gene expression perturbation make it the only biguanide suitable for chronic in vivo studies without prohibitive toxicity [1][2]. Researchers studying mitochondrial complex I inhibition, hepatic gluconeogenesis, or intestinal glucose handling should select metformin HCl as the prototypical biguanide due to its well-characterized safety window and extensive clinical validation.

Pharmaceutical Formulation Development and Polymorph Control

For solid dosage form development, the polymorphic identity of metformin hydrochloride directly impacts formulation behavior. The 5.8% density difference between stable Form A and metastable Form B affects powder flow, compaction properties, and dissolution rate [1]. Industrial formulators must specify and verify polymorphic form during procurement, as uncontrolled polymorphic mixtures can lead to batch inconsistency and stability failures. Metformin HCl serves as a model compound for studying crystallization process control and solid-state characterization methodology.

Bioequivalence and Generic Drug Development

Metformin hydrochloride is a cornerstone reference product for bioequivalence studies. Regulatory submissions for generic metformin formulations require demonstration of comparable AUC0-t and Cmax to the innovator product (Glucophage®) under fasting and fed conditions [1]. Its well-defined pharmacokinetic profile—including 1.5-hour half-life, 440 mL/min renal clearance, and tmax of approximately 2.5 hours fasting versus 3.9 hours fed—provides a robust framework for evaluating formulation performance and establishing therapeutic equivalence [2][3].

Comparative Oncology Studies Evaluating Biguanide Antineoplastic Activity

In cancer biology research, metformin HCl serves as a critical negative or baseline comparator when investigating biguanide antineoplastic effects. As demonstrated in the MNU-induced mammary carcinogenesis model, metformin (93% cancer incidence) shows minimal standalone anticancer activity compared to buformin (43% incidence, p<0.001) and phenformin (77% incidence) [1]. Researchers evaluating biguanide repurposing for oncology should include metformin HCl as a control to quantify the relative antineoplastic potency of newer biguanide analogs or combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-carbamimidoyl-2-methylguanidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.